molecular formula C7H7BrClN B018665 2-Bromo-5-chloro-4-methylaniline CAS No. 102170-52-5

2-Bromo-5-chloro-4-methylaniline

Cat. No. B018665
M. Wt: 220.49 g/mol
InChI Key: ULCBEYQOSOVMMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-5-chloro-4-methylaniline involves several steps, including diazotization and Sandmeyer reactions, which are commonly used for the synthesis of halogenated anilines. For instance, 4-Bromo-2-chlorotoluene, a related compound, was synthesized from 4-bromo-2-nitrotoluene by reduction, diazotization, and subsequent Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006). This methodology highlights the typical synthetic route that may be adapted for the synthesis of 2-Bromo-5-chloro-4-methylaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-5-chloro-4-methylaniline has been extensively studied using various analytical techniques, including X-ray diffraction and density functional theory (DFT). For example, the Schiff base 2-[(2-Bromo-phenylimino)-methyl]-4-chloro-phenol and its Cu(II) complex were synthesized and characterized, demonstrating the potential for complex formation and providing insights into the molecular geometry of such compounds (G. Ya, 2011).

Chemical Reactions and Properties

Chemical reactions involving halogenated anilines can be complex and diverse. Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction demonstrates the reactivity of such compounds, allowing for the incorporation of various functional groups and highlighting the chemical versatility of bromo-chloro-methylanilines (Komal Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of 2-Bromo-5-chloro-4-methylaniline derivatives, such as melting points, solubility, and crystalline structure, can be inferred from related compounds. For instance, the crystal structure and physical characteristics of similar Schiff base compounds provide valuable information on their stability, solubility, and potential applications (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-chloro-4-methylaniline, including its reactivity, stability under various conditions, and interactions with other chemical species, can be studied through its reactions and the resulting products. The synthesis and characterization of related compounds offer insights into the functional group transformations and reaction mechanisms that 2-Bromo-5-chloro-4-methylaniline may undergo (Jin Zi-lin, 2009).

Scientific Research Applications

  • Synthesis of Iminophosphoranes

    • 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that are used in organic synthesis, particularly in the Staudinger reaction, which is a method for converting azides to amines or imines.
  • Selective Amination of 3-Bromoquinoline

    • 2-Bromo-4-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .
  • Synthesis of Iminophosphoranes

    • 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that are used in organic synthesis, particularly in the Staudinger reaction, which is a method for converting azides to amines or imines .
    • The method of application or experimental procedures would involve reacting 2-Bromo-4-methylaniline with other reagents under controlled conditions to form the iminophosphorane. The exact procedures and parameters would depend on the specific reaction and should be carried out by trained professionals .
    • The outcome of this application would be the successful synthesis of iminophosphoranes, which can then be used in further reactions .
  • Selective Amination of 3-Bromoquinoline

    • 2-Bromo-4-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .
    • The method of application or experimental procedures would involve reacting 2-Bromo-4-methylaniline with 3-bromoquinoline in the presence of a palladium catalyst. The reaction conditions would need to be carefully controlled to ensure selective amination .
    • The outcome of this application would be the formation of 3-(2-bromo-4-methylphenylamino)quinoline, a compound that could have potential applications in pharmaceuticals or materials science .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

2-bromo-5-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBEYQOSOVMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391563
Record name 2-bromo-5-chloro-4-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-methylaniline

CAS RN

102170-52-5
Record name 2-Bromo-5-chloro-4-methylbenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-chloro-4-methylaniline
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Record name 2-bromo-5-chloro-4-methylaniline
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Synthesis routes and methods I

Procedure details

A solution of 4-acetamido-5-bromo-2-chlorotoluene (64 g, 0.245 mol) in glacial acetic acid (48 ml) and concentrated hydrochloric acid (96 ml) was heated at 118° C. for 24 h. The reaction mixture was allowed to cool to room temperature, diluted with water (200 ml), cooled in an ice-bath and the pH was. adjusted to 5 with a aqueous solution of NaOH (50% w/v). The precipitate was collected by filtration washed with water, and dried in vacuo over P2O5 to afford a white solid (50.7 g, 94%), mp 90° C.
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64 g
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48 mL
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96 mL
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0 (± 1) mol
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200 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Bavetsias, LA Skelton, F Yafai, F Mitchell… - Journal of medicinal …, 2002 - ACS Publications
… 2-Bromo-5-chloro-4-methylaniline (8). To a solution of 3-chloro-4-methylaniline (10.0 g, 70.6 mmol) in Et 2 O/AcOH (v/v, 1/1, 350 mL) which was cooled in an ice bath was added …
Number of citations: 58 pubs.acs.org
CA Engles - 2011 - cedar.wwu.edu
The heliannuols are a family of allelochemicals that have been isolated from the common sunflower (Helianthus annuus). The 8-membered cyclic ether moiety found in many of the …
Number of citations: 3 cedar.wwu.edu

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